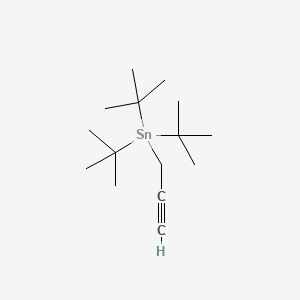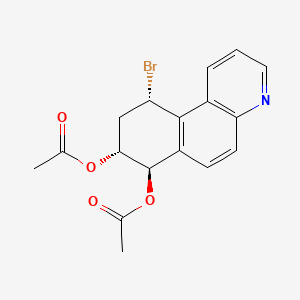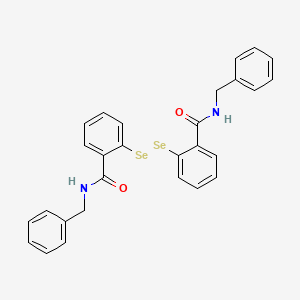
2,2'-(Diselane-1,2-diyl)bis(N-benzylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) is a chemical compound known for its unique structure, which includes a diselane linkage between two benzylbenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) typically involves the reaction of selenium powder with benzylbenzamide derivatives under specific conditions. One common method includes the use of selenium powder and a benzylbenzamide precursor in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the diselane linkage.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) can undergo various chemical reactions, including:
Oxidation: The diselane linkage can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzylbenzamide derivatives.
Applications De Recherche Scientifique
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) involves its interaction with molecular targets through its diselane linkage. This linkage can undergo redox reactions, which may contribute to its antioxidant properties. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Diselane-1,2-diyl)bis(N-(4-nitrophenyl)benzamide): Similar structure but with nitrophenyl groups.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): Contains nicotinamide groups instead of benzylbenzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) is unique due to its specific diselane linkage and benzylbenzamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
106663-70-1 |
|---|---|
Formule moléculaire |
C28H24N2O2Se2 |
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2Se2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Clé InChI |
GDKRFWFIPOPOGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


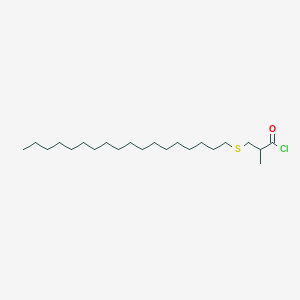
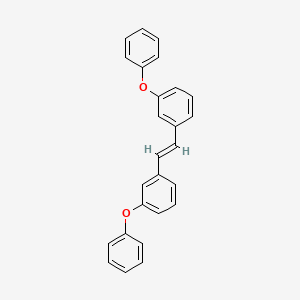
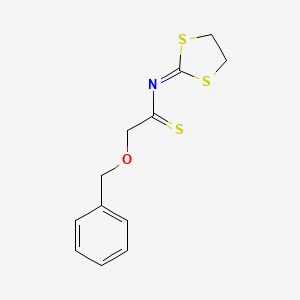
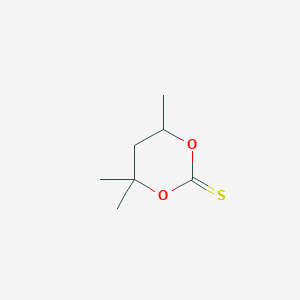

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
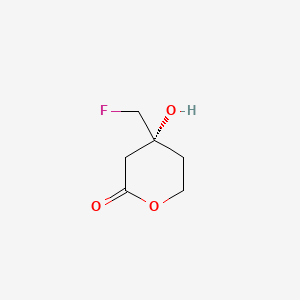
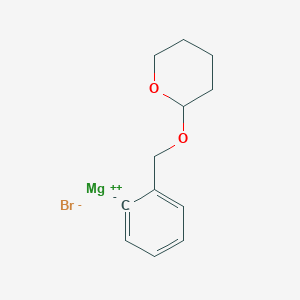
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
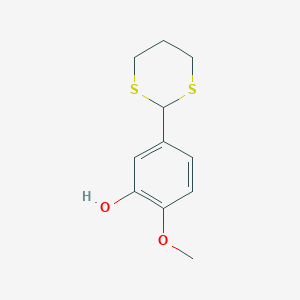
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
